4-Methyl-3-(trifluoromethyl)cinnamic acid

Description

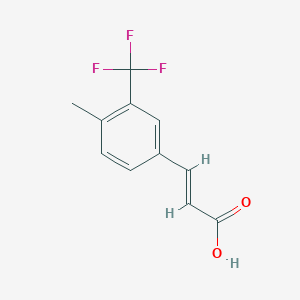

Structure

3D Structure

Properties

IUPAC Name |

3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGYUKFEDBHBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395778 | |

| Record name | 3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-02-8 | |

| Record name | 3-[4-Methyl-3-(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Trifluoromethyl Cinnamic Acid

Stereoselective Synthesis Approaches for (E)- and (Z)-Isomers

The stereoselective synthesis of (E)- and (Z)-isomers of cinnamic acid derivatives is of great importance as the geometric configuration of the double bond can significantly impact biological activity and material properties. While specific studies focusing solely on 4-methyl-3-(trifluoromethyl)cinnamic acid are not extensively detailed in the provided results, general methodologies for the stereoselective synthesis of related structures can be applied.

For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the formation of alkenes with controlled stereochemistry. The choice of phosphonium (B103445) ylide or phosphonate (B1237965) ester, reaction conditions (solvent, temperature, and base), and the nature of the aldehyde substrate all play a crucial role in determining the E/Z ratio of the resulting cinnamic acid derivative.

A study on the synthesis of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbut-3-enoates demonstrated a stereoselective approach where the reaction of substituted benzyltriphenylphosphonium (B107652) bromides with methyl 2-perfluoroalkylacrylates in the presence of potassium carbonate yielded a mixture of E/Z isomers. rsc.org Subsequent heating of the reaction mixture in aqueous methanol (B129727) led to the stereoselective formation of the (Z)-isomer in high yield. rsc.org This methodology could potentially be adapted for the synthesis of the Z-isomer of this compound.

Furthermore, novel constrained β-turn dipeptide mimetics have been synthesized stereoselectively and incorporated into peptides, highlighting the importance of stereocontrol in complex molecule synthesis. nih.gov Although not directly related to cinnamic acids, these principles of stereoselective synthesis are broadly applicable.

Palladium-Catalyzed Coupling Reactions for Direct Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and efficient method for the synthesis of a wide array of organic compounds, including cinnamic acid derivatives. These reactions offer a direct route to the desired products, often with high yields and functional group tolerance.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a prominent method for synthesizing cinnamic acids. In the context of this compound, this would involve the reaction of 4-bromo-2-(trifluoromethyl)toluene with acrylic acid or its esters, followed by hydrolysis. The success of the Heck reaction often depends on the choice of palladium catalyst, ligand, base, and solvent.

While a direct palladium-catalyzed synthesis of this compound was not explicitly found, related research on palladium-catalyzed trifluoromethylation reactions provides valuable insights. researchgate.netnih.govnih.govresearchgate.net For example, the palladium-catalyzed trifluoromethylation of aromatic C-H bonds has been reported, offering a potential alternative route to introduce the trifluoromethyl group at a late stage of the synthesis. nih.gov Additionally, palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds have been developed to produce trifluoromethyl ketones, which could be further elaborated to the desired cinnamic acid. researchgate.net The palladium-catalyzed trifluoromethylation of vinyl sulfonates also presents a method for accessing trifluoromethylated alkenes. mit.edu

Aldol (B89426) Condensation Routes and Mechanistic Elucidation of Formation Pathways

Aldol condensation represents a classical and widely used method for the formation of α,β-unsaturated carbonyl compounds, including cinnamic acids. This reaction typically involves the base- or acid-catalyzed condensation of an aldehyde or ketone with an enol or enolate.

A preparation method for m-trifluoromethyl cinnamic acid utilizes a one-step aldol reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst such as DBU, triethylamine, or diisopropylethylamine. google.comgoogle.com This reaction is carried out in solvents like methanol, methyl tertiary butyl ether, or tetrahydrofuran (B95107) and can produce the product in high purity and good yield. google.comgoogle.com This approach could be adapted for the synthesis of this compound by starting with 4-methyl-3-(trifluoromethyl)benzaldehyde (B1308768).

Modern variations of the aldol reaction, such as the Mukaiyama aldol condensation, utilize silyl (B83357) enol ethers and a Lewis acid catalyst, offering milder reaction conditions and improved stereocontrol. richmond.edu Research on aldolase-catalyzed synthesis of chiral organofluorines also highlights the potential for enzymatic methods to achieve high enantioselectivity in aldol-type reactions. escholarship.org

A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has also been reported using boron tribromide as a reagent. nih.gov The proposed mechanism involves the formation of a triacyl borate (B1201080) intermediate which then reacts with the aromatic aldehyde. nih.gov

Derivatization Strategies for Functional Group Elaboration and Scaffold Diversification

The carboxylic acid functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds with potential applications in various fields.

Amide and Ester Formation via Advanced Coupling Reagents (e.g., HATU-mediated)

Amide and ester derivatives of carboxylic acids are fundamental in medicinal chemistry and materials science. Advanced coupling reagents have been developed to facilitate these transformations efficiently and under mild conditions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for the formation of amide bonds. wikipedia.org It activates the carboxylic acid by forming an active ester, which then readily reacts with an amine to yield the corresponding amide. wikipedia.org HATU-mediated amide couplings are known for their high yields, fast reaction times, and low levels of racemization for chiral substrates. soton.ac.ukrsc.org This method is particularly useful for coupling sterically hindered amines or for the synthesis of peptides.

Similarly, esterification can be achieved using various modern reagents. While HATU is primarily used for amide bond formation, other coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) are commonly employed for ester synthesis. The synthesis of N-trifluoromethyl amides from carboxylic acids has also been reported, expanding the scope of accessible derivatives. nih.govescholarship.org

Conjugation with Bioactive Scaffolds (e.g., Primaquine (B1584692), Sophora Alkaloids, Shikonin)

Conjugating this compound with known bioactive molecules is a common strategy to develop new hybrid compounds with potentially enhanced or novel therapeutic properties.

Primaquine: Primaquine is an antimalarial drug. The conjugation of cinnamic acid derivatives to primaquine has been explored to create new antimalarial agents. nih.gov For instance, N-cinnamoyl-primaquine conjugates have been synthesized by coupling primaquine with various cinnamic acids using the coupling reagent TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov A similar approach could be used to conjugate this compound with primaquine. The synthesis of 4-substituted 5-[m-(trifluoromethyl)phenoxy]primaquine analogues has also been reported as potential antimalarial agents. nih.gov

Sophora Alkaloids: Sophora alkaloids, such as matrine (B1676216) and oxymatrine, are natural products with a wide range of biological activities. The modification of these alkaloids by introducing a cinnamic acid moiety could lead to new derivatives with improved pharmacological profiles. The carboxylic acid group of this compound can be activated and then reacted with a suitable functional group on the sophora alkaloid scaffold.

Shikonin (B1681659): Shikonin is a natural naphthoquinone with reported anti-inflammatory and anti-cancer properties. nih.gov The hydroxyl group in shikonin could be esterified with this compound to create a new conjugate. This esterification could alter the solubility, bioavailability, and biological activity of both parent molecules.

Regioselective Halogenation and Other Aromatic Substitutions for Analog Generation

Regioselective halogenation and other electrophilic aromatic substitution reactions on the phenyl ring of this compound can provide a range of analogs for structure-activity relationship (SAR) studies. The directing effects of the existing methyl and trifluoromethyl groups will influence the position of the incoming substituent.

The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Therefore, electrophilic substitution on the 4-methyl-3-(trifluoromethyl)phenyl ring is expected to occur at the positions ortho or meta to the trifluoromethyl group, guided by the combined electronic and steric effects of both substituents.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. nih.gov This methodology could potentially be applied to introduce halogens at specific positions on the aromatic ring of this compound, providing access to a wider range of derivatives that might not be accessible through classical electrophilic substitution reactions.

Novel Catalytic Systems in the Synthesis of Trifluoromethylcinnamic Acid Derivatives (e.g., ionic liquids)

The development of novel catalytic systems is paramount for achieving efficient, selective, and sustainable chemical transformations. In the synthesis of cinnamic acid derivatives, including those with trifluoromethyl substituents, innovative catalysts can offer significant advantages over traditional methods. These advantages often include milder reaction conditions, higher yields, and the potential for catalyst recycling.

One of the most promising areas of development is the use of ionic liquids (ILs) as both solvents and catalysts. Ionic liquids are salts with low melting points, and their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics, make them attractive alternatives to volatile organic solvents. synquestlabs.com Brønsted-acidic ionic liquids, in particular, have demonstrated considerable efficacy in catalyzing Knoevenagel condensation reactions for the synthesis of cinnamic acid derivatives. asianpubs.org These reactions typically involve the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as malonic acid.

For instance, research has shown that Brønsted-acidic ionic liquids can efficiently catalyze the Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326) in water, leading to high yields in short reaction times. asianpubs.org The catalyst can often be recovered from the aqueous filtrate and reused multiple times with only a gradual decline in activity. asianpubs.org In a specific study, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) as a water-insoluble ionic liquid, with a catalytic amount of piperidine (B6355638), proved effective for the synthesis of a range of cinnamic acid derivatives from aromatic aldehydes and propanedioic acid. [This method resulted in high yields, and the ionic liquid could be reused at least five times without a significant drop in product yield.

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another powerful tool for the synthesis of cinnamic acids. matthey.com Innovations in this area include the development of highly active and stable phosphine-free palladium catalysts. For example, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have been shown to be effective for Heck reactions with high turnover numbers. Furthermore, the immobilization of palladium catalysts on solid supports, such as silica (B1680970) or magnetic nanoparticles, facilitates easy separation and recycling of the catalyst, which is crucial for both economic and environmental sustainability. researchgate.net A biphasic system using a water-soluble acrylate (B77674) and an organic-soluble palladium catalyst has also been developed, allowing for straightforward separation of the product and catalyst. researchgate.net

Table 1: Application of Novel Catalytic Systems in Cinnamic Acid Synthesis

| Catalytic System | Reactants | Product | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| [bmim]PF6 / piperidine | Aromatic aldehydes, Propanedioic acid | Cinnamic acid derivatives | 83-95 | At least 5 cycles | |

| Brønsted-acidic ILs | Aromatic aldehydes, Malononitrile | α,β-Unsaturated compounds | High | Yes, with gradual decline | asianpubs.org |

| [H3N+–CH2–CH2–OH][CH3COO−] | Aromatic aldehydes, Ethyl cyanoacetate/Malononitrile | α,β-Unsaturated carbonyls | Reasonable | 5 times without noticeable decrease | researchgate.net |

| Pd-rGO/CNT/CaFe2O4 | Aryl halides, Methyl acrylate | Methyl cinnamates | Good to Excellent | Up to 6 cycles | beilstein-journals.org |

| Fe3O4@CS@MS@Pd | Aryl halides, Acrylate ester | Cinnamate esters | Good to Excellent | Recyclable | beilstein-journals.org |

Optimization of Synthetic Routes for Research Scale and Efficiency

The efficient synthesis of this compound on a research scale requires careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and waste. The two primary retrosynthetic disconnections for this molecule lead to either a Knoevenagel-type condensation or a Heck cross-coupling reaction.

Knoevenagel Condensation Route:

This approach involves the reaction of 4-methyl-3-(trifluoromethyl)benzaldehyde with malonic acid. A classic protocol for a similar compound, 3-(trifluoromethyl)cinnamic acid, involves heating the corresponding benzaldehyde (B42025) with malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine. prepchem.com A reported synthesis using this method with 3-(trifluoromethyl)benzaldehyde (B1294959) yielded the product in 96% yield after four hours of reflux. prepchem.com

Optimization of this route for this compound would involve screening various bases, solvents, and temperatures. While pyridine is a traditional solvent and base, greener alternatives are often sought. tue.nl Studies on other Knoevenagel condensations have shown that solvent-free conditions or the use of more benign catalysts like ammonium (B1175870) bicarbonate can be highly effective. tue.nl For example, a solvent-free condensation of various benzaldehydes with malonic acid using ammonium bicarbonate as a catalyst provided good to excellent conversions. tue.nl The temperature is a critical parameter; it must be high enough to drive the decarboxylation of the intermediate dicarboxylic acid but not so high as to cause side reactions. tue.nl

Heck Reaction Route:

The Heck reaction provides an alternative route, starting from 4-bromo-1-methyl-2-(trifluoromethyl)benzene and acrylic acid. The optimization of the Heck reaction hinges on several factors, including the choice of palladium catalyst, ligands, base, and solvent. numberanalytics.com While early examples of the Heck reaction often required harsh conditions, modern catalysts, including palladium nanoparticles and palladacycles, can facilitate the reaction under milder conditions and in more environmentally friendly solvents like water. matthey.comresearchgate.net

For research-scale synthesis, the choice between these routes may depend on the availability and cost of the starting materials. The optimization process would involve a systematic variation of reaction parameters to identify the most efficient and reliable conditions for producing this compound.

Table 2: Comparison of Synthetic Routes for Trifluoromethyl-Substituted Cinnamic Acids

| Reaction Type | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Key Optimization Parameters | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 3-(Trifluoromethyl)benzaldehyde, Malonic acid | Pyridine, Piperidine | 96 | Base, Solvent, Temperature | prepchem.com |

| Aldol Condensation | m-Trifluoromethylbenzaldehyde, Acetaldehyde | DBU, Triethylamine, or Diisopropylethylamine | >98 (purity) | Base selection, Solvent (e.g., THF, MTBE) | google.com |

| Heck Reaction | Aryl halide, Acrylic acid | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., Triethylamine) | Varies | Catalyst/ligand system, Base, Solvent, Temperature | odinity.com |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Methyl-3-(trifluoromethyl)cinnamic acid, including the stereochemistry of the alkene moiety and the regiochemical arrangement of substituents on the phenyl ring. While specific experimental data for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on the analysis of closely related analogs like trans-4-(trifluoromethyl)cinnamic acid. chemicalbook.com

For the trans isomer, the protons on the carbon-carbon double bond (vinyl protons) are expected to appear as two distinct doublets in the ¹H NMR spectrum. A key diagnostic feature is their coupling constant (J), which is typically large (around 16 Hz) for a trans configuration. chemicalbook.com The aromatic region of the spectrum would show a complex pattern of signals corresponding to the protons on the substituted benzene (B151609) ring. Additionally, a singlet peak would be anticipated for the methyl (-CH₃) group, and a broad singlet at a downfield chemical shift would represent the acidic proton of the carboxylic acid group. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for trans-4-Methyl-3-(trifluoromethyl)cinnamic acid

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Carboxylic Acid Proton (-COOH) | > 12.0 | Broad Singlet | N/A |

| Aromatic Protons (-C₆H₃) | 7.5 - 8.0 | Multiplet | N/A |

| Vinyl Proton (-CH=) | ~7.7 | Doublet | ~16 Hz |

| Vinyl Proton (=CH-) | ~6.7 | Doublet | ~16 Hz |

| Methyl Proton (-CH₃) | ~2.4 | Singlet | N/A |

Note: Predicted values are based on principles of NMR and data from analogous compounds.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the exact molecular weight of a compound and to study its fragmentation patterns upon ionization, which helps in structural confirmation. The molecular weight for this compound is 230.18 g/mol . cymitquimica.com In a typical mass spectrum, this would correspond to a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 230.

The fragmentation of cinnamic acid derivatives often follows predictable pathways. researchgate.net For this compound, common fragmentation would likely involve the loss of a water molecule (H₂O), a carboxyl group (COOH), or carbon dioxide (CO₂). Analysis of related compounds like 3-(trifluoromethyl)cinnamic acid and trans-4-(trifluoromethyl)cinnamic acid, which have a molecular weight of 216.16 g/mol , shows a prominent molecular ion peak and subsequent fragmentation. chemicalbook.comnih.gov For instance, the fragmentation of trans-cinnamic acid itself is dominated by the consecutive loss of CO₂ (44 amu) and C₂H₂ (26 amu). researchgate.net This suggests that this compound would exhibit a base peak corresponding to the molecular ion [M]⁺˙ and significant fragment ions at m/z 215 [M-CH₃]⁺, m/z 185 [M-COOH]⁺, and m/z 184 [M-CO₂]⁺˙.

Table 2: Molecular Weight of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol cymitquimica.com |

| Exact Mass | 230.0555 Da |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure Elucidation and Conformational Analysis

For this compound, the spectra would be characterized by specific absorption and scattering bands. A detailed study on the closely related trans-4-(trifluoromethyl)cinnamic acid (4TFCA) provides insight into the expected vibrational frequencies. niscpr.res.in The most prominent peaks would include a strong C=O stretching vibration from the carboxylic acid group, typically observed in the 1720-1700 cm⁻¹ region. niscpr.res.in The C=C stretching of the alkene and the aromatic ring would appear in the 1630-1450 cm⁻¹ range. The C-H stretching vibrations are expected above 3000 cm⁻¹, while the characteristic stretching and bending vibrations of the trifluoromethyl (CF₃) group would be found in the 1300-1100 cm⁻¹ region. niscpr.res.in

Table 3: Key Expected Vibrational Frequencies for trans-4-Methyl-3-(trifluoromethyl)cinnamic acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 3100 - 2900 (Broad) | FTIR |

| C-H Stretch (Aromatic/Vinyl) | 3100 - 3000 | FTIR, FT-Raman |

| C=O Stretch (Carboxylic Acid) | 1721 - 1712 | FTIR, FT-Raman |

| C=C Stretch (Alkene/Aromatic) | 1627 - 1500 | FTIR, FT-Raman |

| CF₃ Stretch | 1260 - 1245 | FTIR, FT-Raman |

| C-C Stretch | 1321 - 1102 | FTIR, FT-Raman |

Note: Frequencies are based on experimental and computational data for the analog trans-4-(trifluoromethyl)cinnamic acid. niscpr.res.in

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique allows for the precise elucidation of crystal packing, intermolecular interactions, and the study of structural phenomena like polymorphism.

The packing is also influenced by π-π stacking interactions between aromatic rings and interactions involving the trifluoromethyl and methyl groups. Advanced analytical methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these varied intermolecular contacts, providing a detailed map of all interactions within the crystal. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules. nih.gov Different polymorphs of a substance can have distinct physical properties. The study of related compounds suggests that this compound may also exhibit polymorphism.

For example, detailed crystallographic investigations of trans-4-(trifluoromethyl)cinnamic acid have revealed a fully reversible, temperature-induced phase transition. bris.ac.uk Upon cooling, this compound undergoes a phase transition around 132 K, which involves a quadrupling of the unit cell volume. bris.ac.uk This transition demonstrates that subtle changes in temperature can induce significant structural reorganization in the crystal lattice of trifluoromethyl-substituted cinnamic acids. Such behavior highlights the potential for this compound to exist in different solid-state forms or undergo phase transitions under varying thermal conditions. bris.ac.uknih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry and electronic properties of molecules.

A study on the related compound trans-4-(trifluoromethyl)cinnamic acid (4TFCA) utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to determine its optimized geometrical parameters. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The presence of a -C=C- double bond between the aromatic system and the carboxyl group influences the planarity and electron distribution of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For the related compound 4TFCA, the HOMO-LUMO energy gap was calculated to be 4.5694 eV. The HOMO energy was determined to be -7.4654 eV, indicating its potential as an electron donor, while the LUMO energy was -2.8960 eV, suggesting its capacity as an electron acceptor. This energy gap provides a measure of the molecule's stability and its potential for intramolecular charge transfer, which is a key aspect of its bioactivity.

Table 1: Frontier Molecular Orbital Energies for trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) *

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.4654 |

| LUMO | -2.8960 |

Note: Data is for the related compound trans-4-(trifluoromethyl)cinnamic acid.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions that arise from electron delocalization.

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its total energy and zero-point vibrational energy. These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

For 4TFCA, the total energy was calculated to be 103.81 kcal/mol, and the zero-point vibrational energy was found to be 95.39 kcal/mol. These values can influence the energetic profile of reactions involving this compound.

Table 2: Thermodynamic Parameters for trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) *

| Parameter | Value (kcal/mol) |

|---|---|

| Total Energy | 103.81 |

Note: Data is for the related compound trans-4-(trifluoromethyl)cinnamic acid.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For the related compound 4TFCA, molecular docking studies were performed to investigate its interaction with histone deacetylase 8 (HDAC8), a known therapeutic target in cancer. The results indicated a high binding energy of -6.10 kcal/mol, suggesting a strong and stable interaction with the HDAC8 inhibitor. This finding points to the potential of cinnamic acid derivatives as HDAC inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

Currently

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Trifluoromethyl Group Position and Stereochemistry on Biological Activity

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, often used to enhance a molecule's potency and metabolic stability. nih.govmdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net

In the context of the cinnamic acid scaffold, the position of the -CF3 group on the aromatic ring is crucial. While 4-Methyl-3-(trifluoromethyl)cinnamic acid places this group at the meta-position relative to the propenoic acid side chain, studies on related isomers, such as trans-4-(trifluoromethyl)cinnamic acid, provide insight into the impact of positioning. dntb.gov.uanih.govtargetmol.com For instance, the presence of a -CF3 group on the aromatic ring has been shown to enhance herbicidal activity against certain parasitic weeds. dntb.gov.uanih.gov The introduction of this group can increase potency by facilitating multipolar interactions with target proteins. nih.gov The substitution of a methyl group with a trifluoromethyl group can increase biological activity by an order of magnitude in some cases. researchgate.net However, the effect is highly dependent on the specific biological target; in some contexts, such as for α-glucosidase inhibition, electron-withdrawing groups have been found to decrease activity. nih.gov

The stereochemistry of the alkene double bond in the cinnamic acid side chain is also a determining factor. The trans isomer is the most common and generally more stable configuration found in nature and synthetic analogs. nih.gov This specific spatial arrangement of the phenyl ring and the carboxylic acid group is often essential for fitting into the binding sites of target enzymes or receptors.

Side Chain Modifications and Their Influence on Molecular Target Interactions

Research on related cinnamic acid derivatives has shown that modifying this group can have profound effects. For example, in studies on herbicidal activity against Cuscuta campestris, the methyl ester derivative of trans-cinnamic acid was found to be the most active compound among 24 analogs, demonstrating that esterification of the carboxyl group can significantly enhance potency. dntb.gov.uanih.govnih.gov Such modifications alter the molecule's polarity, solubility, and ability to permeate cells, thereby influencing its interaction with intracellular targets. dntb.gov.uanih.gov Amide derivatives are another common modification, further diversifying the potential interactions and physicochemical properties. researchgate.net

Exploration of Bioisosteric Replacements within the Cinnamic Acid Scaffold

Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological properties, is a fundamental strategy in drug design and lead optimization. nih.govnih.govresearchgate.net This approach is used to improve potency, enhance selectivity, alter metabolic profiles, and reduce toxicity.

Within the this compound scaffold, several bioisosteric replacements can be explored:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic moieties such as tetrazole or hydroxamic acid. These groups can mimic the acidic proton and hydrogen bonding capabilities of the original group while offering different steric and electronic profiles, potentially leading to improved pharmacokinetic properties.

Aromatic Ring Bioisosteres: The phenyl ring itself can be replaced by various heterocyclic systems (e.g., pyridine (B92270), thiophene) to explore new chemical space and alter properties like metabolic stability and solubility.

Substituent Bioisosteres: The trifluoromethyl group is often considered a bioisostere of a chlorine atom or an isopropyl group, though it has distinct electronic properties that make it a unique tool for probing molecular interactions. mdpi.com

These replacements are a cornerstone of scaffold hopping, a method used to identify novel core structures with improved drug-like properties. nih.govchemrxiv.org

Rational Design Principles for Novel Chemical Probes and Preclinical Lead Compounds

Rational design of new chemical entities based on the this compound scaffold relies on a systematic understanding of the SAR principles discussed previously. rsc.org By leveraging knowledge of how each component of the molecule contributes to its activity, new compounds can be designed with specific goals in mind, such as creating fluorescent probes or preclinical drug candidates. nih.gov

For example, trans-4-(trifluoromethyl)cinnamic acid has been identified as a fluorescent probe used in biological studies. targetmol.com This suggests that the trifluoromethyl-substituted cinnamic acid scaffold can serve as a basis for developing new probes. Rational design principles would involve knowledge-driven optimization of the fluorophore architecture to enhance properties like quantum yield and fluorescence contrast. nih.govrsc.org

For designing preclinical leads, the SAR data guides chemists to make modifications that are likely to improve potency and selectivity while maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties. For instance, if SAR studies indicate that a larger substituent is tolerated at the 4-position, analogs with ethyl or propyl groups could be synthesized. If the carboxylic acid is found to be a metabolic liability, it could be replaced with a stable bioisostere. researchgate.net

SAR in Specific Preclinical Research Contexts

A significant application demonstrating the SAR of cinnamic acid derivatives is in the development of natural product-based herbicides against parasitic weeds like Cuscuta campestris (field dodder), which causes severe crop losses. dntb.gov.uanih.gov

In vitro studies on the growth inhibition of C. campestris seedlings revealed that while trans-cinnamic acid itself has inhibitory activity, its efficacy can be significantly enhanced through specific substitutions. dntb.gov.uanih.gov The research highlighted that the presence of halogenated substituents on the aromatic ring, including chloro and trifluoromethyl groups, increased the phytotoxic activity compared to the unsubstituted parent compound. dntb.gov.uanih.gov This indicates that electron-withdrawing groups on the phenyl ring are a key feature for enhancing this specific biological activity.

The following interactive table summarizes the findings on the growth inhibition of C. campestris by various cinnamic acid analogs, illustrating the structure-activity relationships.

| Compound | Key Structural Feature | Relative Inhibitory Activity (IC₅₀ in µM) | Reference |

| trans-Cinnamic acid | Unsubstituted (Parent Compound) | >1000 | nih.gov |

| trans-4-Chlorocinnamic acid | Electron-withdrawing group at para-position | 374 | nih.gov |

| trans-3-Chlorocinnamic acid | Electron-withdrawing group at meta-position | 487 | nih.gov |

| Methyl trans-cinnamate | Esterification of side chain | 331 | nih.gov |

Note: Data is derived from studies on analogs. The IC₅₀ value for trans-4-(trifluoromethyl)cinnamic acid was also shown to be enhanced relative to the parent compound, though a specific value was not provided in the abstract. dntb.gov.uanih.gov

These findings provide clear rational design principles for developing new herbicides. The data strongly suggests that a molecule like this compound, which combines an electron-withdrawing trifluoromethyl group with a lipophilic methyl group on the aromatic ring, is a promising scaffold for developing potent herbicidal agents against parasitic weeds. dntb.gov.uanih.gov

Antibiotic Potentiation in Bacterial Cell Models

The antibacterial potential of cinnamic acid derivatives has been explored, particularly the role of trifluoromethyl substituents in enhancing efficacy. A study involving a series of anilides of 3-(trifluoromethyl)cinnamic acid demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Although data for this compound is not specifically reported, the findings for related anilides highlight the importance of the trifluoromethyl group for antibacterial action. For instance, compounds like (2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide and (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibited significant antistaphylococcal and anti-enterococcal activities, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.gov The mechanism of action for these compounds was suggested to involve the inhibition of bacterial respiration. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 3-(Trifluoromethyl)cinnamic Acid Anilides

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus | 0.15–5.57 |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | E. faecalis | 2.34–44.5 |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus | 0.15–5.57 |

Data sourced from a study on anilides of 3-(trifluoromethyl)cinnamic acid. nih.gov

Anti-inflammatory Response Modulation in Macrophage Cell Lines

Cinnamic acid derivatives are recognized for their anti-inflammatory properties. While direct studies on this compound are not available, research on related compounds provides insight into their potential mechanisms. For example, Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), a natural phenylpropanoid, has been shown to exert anti-inflammatory effects in RAW264.7 macrophage cells. nih.gov

MTC was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages. nih.govnih.gov The anti-inflammatory action of such compounds is often linked to the modulation of key signaling pathways, including the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the antioxidant response. nih.gov The substitution pattern on the cinnamic acid ring is crucial for this activity, suggesting that the electron-withdrawing trifluoromethyl group and the electron-donating methyl group in this compound could modulate its anti-inflammatory potential.

Antitumor Activity in Human Cancer Cell Lines

The parent compound, cinnamic acid, has demonstrated antitumor properties by inducing cytostasis and reversing malignant characteristics in various human tumor cell lines. nih.gov It has been shown to reduce cell proliferation in glioblastoma, melanoma, prostate, and lung carcinoma cells, with IC50 values ranging from 1 to 4.5 mM. nih.gov The antitumor effects of cinnamic acid are partly attributed to the inhibition of protein isoprenylation, a critical process in mitogenic signal transduction. nih.gov

Derivatives of cinnamic acid are being investigated to enhance this antitumor activity. For instance, the introduction of a trifluoromethyl group is a common strategy in the design of anticancer agents. While specific data for this compound is not available, the known effects of the parent compound and the properties of the trifluoromethyl group suggest potential for investigation in this area.

Table 2: Antitumor Activity of Cinnamic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) |

|---|---|---|

| Glioblastoma | Brain Cancer | 1 - 4.5 |

| Melanoma | Skin Cancer | 1 - 4.5 |

| Prostate Carcinoma | Prostate Cancer | 1 - 4.5 |

Data represents the concentration causing a 50% reduction in cell proliferation. nih.gov

Anti-cholinesterase Effects

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.gov Cinnamic acid derivatives have emerged as a promising scaffold for the design of new cholinesterase inhibitors. nih.govmdpi.com

SAR studies on various cinnamic acid derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency and selectivity towards AChE and BChE. mdpi.com For example, a study on a series of cinnamic acid-tryptamine hybrids revealed that specific substitutions led to potent inhibition of either AChE or BChE. nih.gov The compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide was the most potent AChE inhibitor with an IC50 of 11.51 μM, while (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide was the most effective against BChE with an IC50 of 1.95 μM. nih.gov These findings suggest that the electronic and steric properties of the substituents are critical for binding to the active sites of these enzymes. The combination of a methyl and a trifluoromethyl group on the cinnamic acid ring could therefore yield interesting inhibitory profiles.

Table 3: Cholinesterase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | AChE | 11.51 |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide | BChE | 1.95 |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 |

Data sourced from studies on cinnamic acid-tryptamine hybrids nih.gov and trimethoxycinnamates. mdpi.com

Antiviral and Antioxidative Activity in vitro

The cinnamic acid scaffold is present in numerous natural and synthetic compounds with antiviral and antioxidant properties. nih.gov The antioxidant activity is often attributed to the ability of the phenolic group to scavenge free radicals. Modifications to the phenyl ring can enhance these properties.

In terms of antiviral activity, derivatives of cinnamic acid have shown promise. For instance, certain lipid remdesivir (B604916) nucleoside monophosphate prodrugs containing modified benzyl (B1604629) groups, including those with fluoro and cyano substitutions, have demonstrated enhanced in vitro antiviral activity against RNA viruses like SARS-CoV-2, Dengue virus, and Zika virus. nih.gov While this is a more complex system than cinnamic acid itself, it highlights the utility of substituted phenyl moieties in antiviral drug design. Extracts of plants rich in cinnamic acid derivatives, such as Mentha piperita L., have also exhibited antiviral activity against respiratory syncytial virus (RSV) and potent free-radical scavenging activities. nih.gov These findings suggest that this compound, with its specific substitution pattern, could be a candidate for investigation for its potential antiviral and antioxidative effects.

Mechanistic Elucidation of Biological Activities Preclinical Studies

Investigation of Molecular Targets and Intracellular Signaling Pathways

Currently, there is no available preclinical data to suggest that 4-Methyl-3-(trifluoromethyl)cinnamic acid directly inhibits dehydrogenase enzymes or disrupts metabolic pathways through this mechanism. While other cinnamic acid derivatives have been investigated for their effects on cellular metabolism, specific studies on this compound's interaction with dehydrogenases are lacking. For instance, a study on a different compound, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, identified it as a dual inhibitor of malate (B86768) dehydrogenase 1 and 2 (MDH1/MDH2), highlighting a potential avenue for targeting cancer metabolism. nih.gov However, similar investigations for this compound have not been reported.

There is no specific preclinical evidence to indicate that this compound acts as an inhibitor of amide hydrolases, such as fatty acid amide hydrolase (FAAH). The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation by increasing the levels of endogenous cannabinoids. nih.govnih.gov While various compounds are being explored as FAAH inhibitors, the role of this compound in this context has not been established in the reviewed literature. googleapis.com

The most promising area of investigation for the mechanism of action of this compound lies in its potential to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. chemimpex.comnih.gov

The presence of a trifluoromethyl group in the structure of this compound is significant, as trifluoromethyl ketones are a known chemotype for potent HDAC inhibitors. rsc.orgresearchgate.net These compounds are thought to interact with the zinc ion in the active site of HDAC enzymes, leading to their inhibition. rsc.orgresearchgate.net The mechanism of inhibition by trifluoromethyl ketones can be class-dependent, with some exhibiting a fast-on–fast-off mechanism against certain HDAC isoforms and slow-binding mechanisms against others. rsc.orgresearchgate.net

A computational docking study on a closely related isomer, trans-4-(trifluoromethyl)cinnamic acid, predicted a strong binding affinity to the active site of HDAC8. niscpr.res.in This suggests that the trifluoromethyl-substituted cinnamic acid scaffold has the potential to fit within the catalytic pocket of HDAC enzymes. While this is an in silico finding for a related molecule, it provides a strong rationale for investigating this compound as a potential HDAC inhibitor.

Table 1: Putative HDAC Inhibition by Trifluoromethyl-Containing Compounds

| Compound Class | Proposed Mechanism of Action | Supporting Evidence |

| Trifluoromethyl ketones | Interaction with the active site zinc ion of HDAC enzymes, leading to inhibition. The kinetics can be isoform-specific. | Detailed kinetic evaluation of trifluoromethyl ketone-containing HDAC inhibitors has been performed. rsc.orgresearchgate.net |

| trans-4-(trifluoromethyl)cinnamic acid | Molecular docking studies predict high binding energy with the histone deacetylase 8 (HDAC8) inhibitor active site. | Computational analysis. niscpr.res.in |

This table is based on data for related compounds and computational models, as direct experimental data for this compound is not available.

There is currently no direct preclinical evidence to suggest that this compound modulates the NF-κB signaling pathway or inflammasome activation. The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a target for various therapeutic areas. pkusz.edu.cnnih.gov While other natural compounds, such as curcumin (B1669340) and caffeic acid phenethyl ester, have been shown to inhibit NF-κB signaling, similar studies have not been reported for this compound. researchgate.net

While cinnamic acid and its derivatives have been generally shown to induce apoptosis and modulate the cell cycle in cancer cells, specific preclinical data for this compound is not available in the public domain. cymitquimica.com Studies on other cinnamic acid derivatives have demonstrated their ability to trigger programmed cell death in various cancer cell lines.

The induction of apoptosis often involves the activation of a cascade of enzymes called caspases, which are central executioners of this process. A key substrate of executioner caspases, such as caspase-3, is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by activated caspases is a well-established hallmark of apoptosis. medchemexpress.comnih.gov

Although it is plausible that this compound could induce apoptosis through caspase activation and subsequent PARP cleavage, particularly if it functions as an HDAC inhibitor (as HDAC inhibitors are known to induce apoptosis), there are no specific preclinical studies that have demonstrated this for this particular compound.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

Mitochondrial Membrane Potential Alteration and Reactive Oxygen Species (ROS) Generation

The direct impact of this compound on mitochondrial membrane potential and the subsequent generation of reactive oxygen species (ROS) has not been extensively documented in publicly available scientific literature. However, the broader class of cinnamic acid derivatives has been investigated for its effects on mitochondrial functions, often in the context of cancer therapy and cellular stress. For instance, some derivatives have been shown to induce apoptosis in cancer cells through pathways that involve mitochondrial dysfunction. This can include the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and an increase in ROS production. Given that the trifluoromethyl group can significantly alter the electronic and lipophilic properties of a molecule, it is plausible that this compound could interact with mitochondrial membranes and associated enzyme systems. Further research is required to specifically elucidate these potential effects.

Alpha-Glucosidase Inhibition

Similar to tyrosinase inhibition, there is a lack of specific data on the alpha-glucosidase inhibitory activity of this compound. However, the class of cinnamic acid derivatives has been explored for this enzymatic inhibition, which is a key target in the management of type 2 diabetes. synquestlabs.comnih.gov Alpha-glucosidase inhibitors delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.

Studies have shown that substitutions on the cinnamic acid core are critical for its alpha-glucosidase inhibitory activity. For instance, caffeic acid, ferulic acid, and isoferulic acid have been identified as potent inhibitors of rat intestinal maltase with IC₅₀ values in the range of 0.74 to 0.79 mM. synquestlabs.comnih.gov The inhibition kinetics have been shown to be of a mixed or non-competitive type for these derivatives. synquestlabs.comnih.gov Another study on trans-cinnamic acid derivatives highlighted that 4-methoxy-trans-cinnamic acid and its ethyl ester were among the most potent inhibitors, with the former acting as a non-competitive inhibitor and the latter as a competitive inhibitor. nih.gov The electronic and steric effects of the trifluoromethyl and methyl groups in this compound could influence its binding to the active or allosteric sites of alpha-glucosidase.

Table 2: Alpha-Glucosidase Inhibition by Selected Cinnamic Acid Derivatives (for illustrative purposes)

| Compound | Enzyme Source | IC₅₀ (mM) | Inhibition Type | Reference |

| Caffeic Acid | Rat Intestinal Maltase | 0.74 | Mixed | synquestlabs.comnih.gov |

| Ferulic Acid | Rat Intestinal Maltase | 0.79 | Mixed | synquestlabs.comnih.gov |

| Isoferulic Acid | Rat Intestinal Maltase | 0.76 | Mixed | synquestlabs.comnih.gov |

| Ferulic Acid | Rat Intestinal Sucrase | 0.45 | Mixed | synquestlabs.comnih.gov |

| Isoferulic Acid | Rat Intestinal Sucrase | 0.45 | Mixed | synquestlabs.comnih.gov |

| 4-Methoxy-trans-cinnamic acid | α-glucosidase | Potent | Non-competitive | nih.gov |

This table is for illustrative purposes to show the potential of cinnamic acid derivatives as alpha-glucosidase inhibitors. Data for this compound is not available.

In Vitro Cellular Assays for Functional Validation (e.g., Nitric Oxide production, cell proliferation, viability assays)

Direct experimental data from in vitro cellular assays for this compound are not widely published. However, studies on related compounds provide insights into its potential cellular effects.

Nitric Oxide (NO) Production: Cinnamic acid derivatives have been investigated for their anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For example, some caffeoylglycerols isolated from Sorghum bicolor, which are derivatives of cinnamic acid, have shown potent inhibitory effects on LPS-induced NO production in RAW 264.7 cells, with IC₅₀ values as low as 2.9 µM. nih.gov Ferulic acid and its derivatives have also been shown to inhibit NO production and inducible nitric oxide synthase (iNOS) expression in primary astrocytes. mdpi.com These findings suggest that cinnamic acid derivatives can modulate inflammatory pathways, and it is conceivable that this compound may possess similar properties.

Cell Proliferation and Viability Assays: The cytotoxicity and anti-proliferative effects of cinnamic acid derivatives have been evaluated in various cancer cell lines. For instance, a study on anilides of 3-(trifluoromethyl)cinnamic acid demonstrated their antibacterial activity and assessed their cytotoxicity using the MTT assay on the human monocytic leukemia cell line THP-1, where most compounds showed insignificant cytotoxic effects. pan.olsztyn.pl Another study investigated the cytotoxicity of cinnamic acid phenethyl esters against oral squamous cell carcinoma cell lines using the MTT method. nih.gov Furthermore, cinnamic acid has been shown to enhance the cytotoxicity of the chemotherapy drug vinorelbine (B1196246) in triple-negative breast cancer cells (MDA-MB-231). nih.gov The presence of a trifluoromethyl group, known for its potential to enhance biological activity, suggests that this compound could exhibit cytotoxic or anti-proliferative effects that warrant investigation.

Biochemical and Biophysical Characterization of Ligand-Target Interactions

Specific biochemical and biophysical characterization of the interaction between this compound and its potential biological targets is not documented. However, computational and experimental studies on related molecules provide a framework for understanding such interactions.

Molecular docking studies have been employed to predict the binding modes of cinnamic acid derivatives within the active sites of enzymes like tyrosinase and alpha-glucosidase. nih.govsynquestlabs.com For tyrosinase, these studies have suggested that interactions with the copper ions in the active site and with key amino acid residues are crucial for inhibition. synquestlabs.com In the case of alpha-glucosidase, hydrogen bonding and hydrophobic interactions are believed to be important for the binding of cinnamic acid derivatives. nih.gov

The trifluoromethyl group in this compound is of particular interest in ligand-target interactions. This group is a strong electron-withdrawing moiety and can participate in various non-covalent interactions, including dipole-dipole, hydrogen bonding (as a weak acceptor), and hydrophobic interactions. These properties can significantly influence the binding affinity and selectivity of a ligand for its target protein. While no specific ligand-target interaction studies for this compound are available, the principles of medicinal chemistry suggest that the trifluoromethyl group could play a significant role in its biological activity profile.

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Target Identification and Validation

While specific studies detailing the use of 4-Methyl-3-(trifluoromethyl)cinnamic acid as a chemical probe are not prominent, the application of its structural analogs is well-documented. The closely related compound, trans-4-(Trifluoromethyl)cinnamic acid, is employed as a fluorescent probe in biological studies for the detection and monitoring of various biomolecules. targetmol.com The trifluoromethyl group can influence the photophysical properties of a molecule, a key characteristic for fluorescent probes. This suggests a potential for this compound to be developed into a specialized probe for exploring biological systems, aiding in the identification and validation of new protein targets.

Role as Lead Compounds for Optimization in Preclinical Drug Discovery Pipelines

Cinnamic acid derivatives are actively investigated in preclinical research. For instance, a 2025 study on the cinnamic acid derivatives LQM717 and LQM755 revealed significant hepatoprotective effects in a model of acute liver injury, with bioinformatic analyses identifying 32 and 36 potential liver protein targets, respectively. nih.gov

The trifluoromethyl group is a critical substituent in modern medicinal chemistry, often introduced to enhance metabolic stability and bioavailability. chemimpex.com Compounds like 3-(Trifluoromethyl)cinnamic acid serve as important intermediates in the synthesis of pharmaceuticals such as cinacalcet, a drug used to treat hyperparathyroidism. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Similarly, 4-(Trifluoromethyl)cinnamic acid is a key building block in the synthesis of various pharmaceuticals. chemimpex.com The established role of trifluoromethylated cinnamic acids as foundational structures in drug development underscores the potential of this compound to act as a lead compound for optimization in preclinical drug discovery pipelines. Its unique substitution pattern offers a distinct chemical space for developing novel therapeutic agents.

Utilization in the Design of Functionalized Materials for Advanced Research (e.g., specialty polymers, coatings)

The cinnamic acid framework is a valuable component in materials science, often used to create polymers with high photoreactivity. nih.gov The incorporation of fluorine atoms can significantly enhance the performance characteristics of these materials. The related compound, 4-(Trifluoromethyl)cinnamic acid, is explored for its potential in developing specialty polymers and coatings. chemimpex.com The trifluoromethyl group contributes to improved chemical resistance, durability, and stability against environmental factors. chemimpex.com These properties make such compounds ideal for creating advanced materials for industrial applications. chemimpex.com Based on these findings, this compound represents a promising monomer for the synthesis of functionalized polymers and coatings with tailored properties for advanced research applications.

Intermediates in the Synthesis of Agrochemical Research Compounds (e.g., herbicides, fungicides)

The inclusion of trifluoromethyl groups is a prevalent strategy in the design of modern agrochemicals. nih.govresearchgate.net These groups can enhance the efficacy of active ingredients. Research has shown that 4-(Trifluoromethyl)cinnamic acid is used in the creation of more effective crop protection solutions, particularly herbicides and fungicides. chemimpex.com The broader class of trifluoromethylpyridine derivatives, for example, is integral to many commercial herbicides. nih.gov A 2024 study on new protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides highlighted that electron-withdrawing groups, such as fluorine, on the phenyl ring are often crucial for high herbicidal activity. acs.org This established importance of the trifluoromethyl-phenyl moiety makes this compound a key intermediate for synthesizing novel research compounds in the agrochemical sector.

Internal Standards and Reference Materials in Analytical Method Development for Research Samples

In analytical chemistry, precision and accuracy are paramount. Internal standards are crucial for correcting variations during sample analysis. Due to their chemical stability and distinct mass spectrometric signature, fluorinated compounds are well-suited for this role. Specifically, trans-4-(Trifluoromethyl)cinnamic acid has been successfully employed as an internal standard for the determination of the active metabolite A77 1726 in plasma samples using High-Performance Liquid Chromatography (HPLC). Furthermore, cinnamic acid itself is available as a United States Pharmacopeia (USP) Reference Standard, signifying its role in quality control and analytical assays. This demonstrates the utility of this class of compounds as reliable reference materials. Given its well-defined structure and properties, this compound has strong potential for use as an internal standard or reference material in the development and validation of analytical methods for complex research samples. nih.gov

Data Summary Table

| Application Area | Specific Use | Related Compound Example | Citation |

| Chemical Biology | Fluorescent probe for biomolecule detection | trans-4-(Trifluoromethyl)cinnamic acid | targetmol.com |

| Drug Discovery | Intermediate for pharmaceutical synthesis | 3-(Trifluoromethyl)cinnamic acid (for Cinacalcet) | sigmaaldrich.comchemicalbook.com |

| Material Science | Monomer for specialty polymers and coatings | 4-(Trifluoromethyl)cinnamic acid | chemimpex.com |

| Agrochemical Research | Intermediate for herbicides and fungicides | 4-(Trifluoromethyl)cinnamic acid | chemimpex.com |

| Analytical Chemistry | Internal standard in HPLC analysis | trans-4-(Trifluoromethyl)cinnamic acid |

Photochemical and Solid State Reactivity Studies

Investigation of Solid-State [2+2] Photodimerization Mechanisms

The solid-state [2+2] photodimerization of trans-cinnamic acid derivatives is a reaction in which two monomer units, aligned in a suitable orientation within the crystal lattice, react upon irradiation with UV light to form a cyclobutane (B1203170) ring. The resulting dimer is known as a truxillic or truxinic acid derivative.

Studies on trans-4-(trifluoromethyl)cinnamic acid (4-tfmca) have shown that it undergoes photodimerization in the solid state. The reaction proceeds to yield 4,4'-ditrifluoromethyl truxinic acid, a product containing a cyclobutane ring. This transformation is a clear indication of a topochemically controlled reaction, where the proximity and orientation of the reactive double bonds in the crystal lattice dictate the reaction pathway. For a successful [2+2] cycloaddition to occur, the Schmidt criteria are often considered, which state that the reactive double bonds of adjacent molecules should be parallel and separated by a distance of less than 4.2 Å.

The photodimerization kinetics of 4-tfmca in the solid state have been investigated and found to follow the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. This model is often used to describe the kinetics of phase transformations in the solid state, which is analogous to the progression of a reaction front through a crystalline material.

In contrast, investigations into trans-3-(trifluoromethyl)cinnamic acid (3-tfmca) under similar conditions revealed only subtle photochemical changes when irradiating the neat powder, suggesting a lower reactivity or a different reaction pathway compared to its 4-substituted isomer. This highlights the profound influence of the substituent position on the solid-state reactivity.

Influence of Crystal Packing on Photoreactivity

The crystal packing of cinnamic acid derivatives is a critical determinant of their solid-state photoreactivity. The arrangement of molecules in the crystal lattice dictates whether the double bonds are favorably positioned for a [2+2] photodimerization reaction.

For trans-4-(trifluoromethyl)cinnamic acid, single-crystal X-ray diffraction studies have been crucial in understanding its photoreactivity. The crystal structure of 4-tfmca reveals a packing arrangement where the molecules are organized in a manner that is conducive to photodimerization. Specifically, the molecules form one-dimensional strings of dimers through hydrogen bonding, and these strings are further arranged into layers. This ordered arrangement brings the reactive double bonds of adjacent molecules into the appropriate proximity and orientation for the [2+2] cycloaddition to occur upon irradiation.

The crystal structure of 4-tfmca has been determined in the triclinic space group P-1. It is characterized by O–H⋯O hydrogen bonding and C–H⋯O interactions that stabilize the structure. The existence of a temperature-induced phase transition has also been reported for 4-tfmca, which can influence the crystal packing and, consequently, its photoreactivity at different temperatures.

The difference in photoreactivity between 4-tfmca and 3-tfmca can be attributed to their distinct crystal packing arrangements. While the packing of 4-tfmca facilitates photodimerization, the arrangement of 3-tfmca molecules in the solid state may not be as favorable for a [2+2] reaction, leading to the observed lower reactivity.

Spectroscopic Monitoring of Photochemical Transformations in Various Matrices (e.g., KBr pellets)

Spectroscopic techniques are invaluable for monitoring the progress of photochemical reactions in the solid state. A particularly effective method involves incorporating the sample into a potassium bromide (KBr) matrix and following the reaction using optical spectroscopy.

For trans-4-(trifluoromethyl)cinnamic acid, studies using KBr pellets have demonstrated that its photodimerization can be followed spectroscopically, with the reaction proceeding to nearly 100% conversion. The KBr matrix serves as a transparent medium that allows for the efficient coupling of UV light into the crystallites of the embedded sample. As the photodimerization reaction progresses, the characteristic absorption of the cinnamic acid double bond diminishes, and new spectral features corresponding to the cyclobutane product may appear. This allows for a quantitative assessment of the reaction kinetics.

Interestingly, the use of a KBr matrix has been shown to reveal photochemical behavior that might not be observable in the neat powder or single-crystal state. In the case of trans-3-(trifluoromethyl)cinnamic acid, while irradiation of the neat powder showed minimal changes, spectroscopic monitoring within a KBr matrix indicated a subtle photochemical transformation. This suggests that the KBr environment can influence the reaction, possibly by altering the local environment of the crystallites or by enhancing the light absorption.

Thermogravimetric analysis (TGA) has also been employed as a complementary technique to spectroscopic methods for studying the solid-state photodimerization of 4-tfmca. This method is effective because the photodimerization product, 4,4'-ditrifluoromethyl truxinic acid, decomposes at a higher temperature than the reactant monomer. By measuring the weight loss at different temperatures, the extent of the conversion to the dimer can be determined.

The following table summarizes the key findings from the photochemical and solid-state reactivity studies of trans-4-(trifluoromethyl)cinnamic acid and trans-3-(trifluoromethyl)cinnamic acid.

| Compound | Photodimerization Product | Reactivity in Neat Powder | Reactivity in KBr Matrix | Kinetic Model |

| trans-4-(trifluoromethyl)cinnamic acid (4-tfmca) | 4,4'-ditrifluoromethyl truxinic acid | Reactive | ~100% conversion | JMAK model |

| trans-3-(trifluoromethyl)cinnamic acid (3-tfmca) | Not explicitly identified | Subtle photochemical change | Subtle photochemical change | Not determined |

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes to Access Underexplored Analogs with Enhanced Research Utility

The future utility of 4-Methyl-3-(trifluoromethyl)cinnamic acid in research is intrinsically linked to the ability to synthesize it and a diverse library of its analogs efficiently. While classical methods for cinnamic acid synthesis, such as the Perkin reaction and Knoevenagel condensation, provide a foundation, future research must focus on developing more advanced and versatile synthetic strategies. Microwave-assisted synthesis, for instance, has been shown to be effective for preparing anilides of related trifluoromethyl-substituted cinnamic acids and could be adapted for this purpose. nih.gov

A primary challenge is the creation of analogs with systematic variations to probe structure-activity relationships (SAR). This involves exploring substitutions at different positions on the phenyl ring and modifications to the acrylic acid side chain. Research should target the development of regioselective reactions that allow for precise placement of additional functional groups. The synthesis of fluorinated analogs, such as 3-Fluoro-4-(trifluoromethyl)cinnamic acid, demonstrates the feasibility of introducing further halogenation, a common strategy for modulating electronic properties and metabolic stability. accelachem.comnih.gov Future work could focus on creating a matrix of analogs by introducing electron-donating or electron-withdrawing groups to systematically tune the molecule's properties.

| Synthetic Strategy | Objective | Potential Analogs | Reference Methodologies |

| Microwave-Assisted Heck Reaction | Rapid and efficient C-C bond formation to build the cinnamic acid backbone. | Analogs with varied aryl halide precursors. | Base-free Heck reaction in water. researchgate.net |

| Nucleophilic Aromatic Substitution | Introduction of diverse functional groups onto the aromatic ring. | Fluoro, chloro, or methoxy (B1213986) substituted analogs. | Substitution of nitro groups with fluoride. nih.gov |

| Esterification and Amidation | Modification of the carboxylic acid moiety to create esters and amides. | Morpholine and piperidine (B6355638) amides, various alkyl esters. | DCC/DMAP-mediated coupling reactions. mdpi.com |

| Ruppert-Prakash Reaction | Introduction of trifluoromethyl groups to novel positions if starting from a different precursor. | Isomeric trifluoromethyl analogs. | Synthesis of trifluoromethylated carbocyclic analogs. researchgate.net |

Deeper Mechanistic Insights into Receptor Interactions and Intracellular Signaling Pathways

A critical frontier in the investigation of this compound is the elucidation of its molecular mechanisms of action. Understanding how this compound interacts with specific biological targets at the molecular level is paramount. Future research must move beyond preliminary screening to identify and validate specific protein receptors or enzymes with which it binds. Computational docking studies on related compounds, such as the investigation of trans-4-(trifluoromethyl)cinnamic acid with histone deacetylase 8 (HDAC8), suggest that substituted cinnamic acids can fit into the active sites of key enzymes, providing a starting point for target identification. niscpr.res.in

Once primary targets are identified, the focus must shift to unraveling the downstream consequences of these interactions. This involves mapping the intracellular signaling pathways that are modulated by the compound. Many cellular processes are controlled by cascades of protein kinases, such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. nih.gov Research should employ techniques like Western blotting and phosphorylation-specific antibody arrays to determine if this compound affects these or other critical signaling networks, such as the NF-κB pathway, which are often implicated in cellular responses to chemical stimuli. nih.govnih.gov

Advanced Computational Modeling for Predictive Activity and Selectivity in Research Systems

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, advanced computational modeling represents a significant area for future exploration. Building on foundational quantum chemical calculations performed for similar molecules, Density Functional Theory (DFT) can be used to determine the geometric and electronic properties of this specific compound. niscpr.res.in

The development of quantitative structure-activity relationship (QSAR) models is a key challenge and opportunity. By synthesizing a library of analogs and assessing their biological activity, researchers can train machine learning algorithms to build models that predict the activity of virtual compounds. nih.gov These models can help prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound within a receptor's binding pocket, helping to explain the structural basis of its activity and selectivity. The ultimate goal is to create a robust, predictive framework that can guide the design of new analogs with tailored activity profiles for specific research applications. nih.govresearchgate.net

| Computational Technique | Research Application | Expected Outcome | Relevant Precedent |

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational frequencies, and electronic properties. | A fundamental understanding of the molecule's physicochemical characteristics. | Quantum chemical calculations on trans-4-(trifluoromethyl)cinnamic acid. niscpr.res.in |

| Molecular Docking | Prediction of binding modes and affinities to potential protein targets. | Identification of high-priority biological targets for experimental validation. | Docking of cinnamic acid derivatives into bacterial protein pockets. mdpi.com |

| QSAR Modeling | Development of predictive models for biological activity based on chemical structure. | In silico screening of virtual libraries to identify potent analogs. | Machine learning models for predicting compound selectivity. nih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic interactions between the compound and its receptor over time. | Detailed insight into binding stability and the mechanism of interaction. | Use of MD to understand catalyst performance. nih.gov |

Development of Advanced Analytical Methods for Complex Research Matrices and Metabolite Profiling

To accurately study the behavior of this compound in any biological system, robust and sensitive analytical methods are essential. A significant future challenge is the development and validation of methods capable of quantifying the parent compound and its potential metabolites in complex research matrices like plasma, cell lysates, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity and sensitivity. Future research should focus on creating a validated LC-MS/MS method for this compound. This involves optimizing chromatographic conditions to achieve separation from endogenous matrix components, fine-tuning mass spectrometer parameters for maximal signal intensity, and establishing a rigorous validation protocol. Furthermore, investigating the metabolic fate of the compound is crucial. Studies on other cinnamic acid derivatives show that they can undergo hydroxylation, sulfation, and glucuronidation. nih.gov The use of high-resolution mass spectrometry, such as UPLC-Q-TOF-MSE (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry with Sequential Window Acquisition of all Theoretical Mass Spectra), would be invaluable for identifying and structurally elucidating unknown metabolites in preclinical models. nih.gov

Integration of Multi-Omics Approaches for Comprehensive Biological Profiling in Preclinical Models